Cas no 862807-61-2 (N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide)

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived compound characterized by its fused heterocyclic structure, which confers stability and potential bioactivity. The presence of methoxy and methyl substituents enhances its solubility and modulates electronic properties, making it suitable for applications in medicinal chemistry and materials science. Its carboxamide linkage provides a versatile handle for further functionalization. This compound is of interest due to its structural similarity to pharmacologically active benzothiazoles, suggesting potential utility in drug discovery, particularly in targeting neurological or oncological pathways. Its well-defined synthesis route ensures reproducibility for research and industrial applications.
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide structure
862807-61-2 structure
Product Name:N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
CAS No:862807-61-2
MF:C17H13N3O2S2
MW:355.434020757675
CID:5915324
PubChem ID:2159314
Update Time:2025-06-14

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
    • 6-Benzothiazolecarboxamide, N-(4-methoxy-7-methyl-2-benzothiazolyl)-
    • AKOS024586227
    • N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
    • 862807-61-2
    • F0600-1376
    • Inchi: 1S/C17H13N3O2S2/c1-9-3-6-12(22-2)14-15(9)24-17(19-14)20-16(21)10-4-5-11-13(7-10)23-8-18-11/h3-8H,1-2H3,(H,19,20,21)
    • InChI Key: CLZPRXHNWZVPQS-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(NC3=NC4=C(OC)C=CC(C)=C4S3)=O)=CC=C2N=C1

Computed Properties

  • Exact Mass: 355.04491901g/mol
  • Monoisotopic Mass: 355.04491901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • Density: 1.467±0.06 g/cm3(Predicted)
  • pka: 8.57±0.70(Predicted)

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide Pricemore >>

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Additional information on N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Comprehensive Overview of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS No. 862807-61-2)

The compound N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, identified by its CAS number 862807-61-2, is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including dual benzothiazole moieties and a carboxamide linker, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or fluorescent probe, given the electronic properties of the benzothiazole core.

In recent years, the demand for novel heterocyclic compounds like N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has surged due to their versatility in drug discovery. The compound’s methoxy and methyl substituents enhance its solubility and metabolic stability, addressing common challenges in medicinal chemistry. Online searches for "benzothiazole derivatives" and "CAS 862807-61-2 applications" reflect growing curiosity about its mechanistic roles and synthetic pathways.

From a synthetic perspective, the preparation of 862807-61-2 involves multi-step organic reactions, often starting from commercially available 2-amino-4-methoxy-7-methylbenzothiazole. Optimizing yield and purity is critical, as highlighted in forums discussing "how to synthesize benzothiazole carboxamides." The compound’s UV-Vis absorption and emission spectra are also frequently studied, aligning with trends in "small-molecule optical materials" research.

Beyond pharmaceuticals, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is explored in organic electronics. Its conjugated system and electron-rich benzothiazole units make it suitable for OLEDs and sensors. Queries like "benzothiazole-based semiconductors" underscore this intersection of chemistry and materials science. Additionally, its bioisosteric potential—replacing traditional aromatic groups in drug design—is a hot topic in computational chemistry circles.

Regulatory and safety profiles of CAS 862807-61-2 remain under study, with researchers emphasizing green chemistry approaches to its synthesis. Environmental concerns drive searches for "sustainable heterocycle synthesis," positioning this compound as a case study for eco-friendly methodologies. Its low toxicity, as suggested by preliminary assays, further boosts its appeal for bioconjugation and diagnostic imaging.

In summary, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide exemplifies the innovation in functionalized benzothiazoles. Its dual utility in life sciences and advanced materials, coupled with rising interest in "structure-activity relationships," ensures its relevance in cutting-edge research. Future studies may unlock further applications, solidifying its role in precision medicine and smart materials.

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